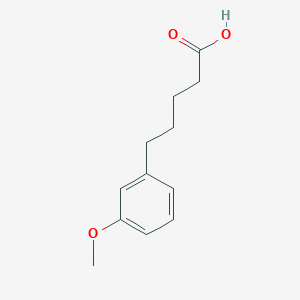

5-(3-methoxyphenyl)pentanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEQZPKAGFDVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442084 | |

| Record name | 5-(3-methoxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6500-64-7 | |

| Record name | 3-Methoxybenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6500-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-methoxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3-methoxyphenyl)pentanoic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-(3-methoxyphenyl)pentanoic acid

This guide provides a comprehensive analysis of the spectral data for 5-(3-methoxyphenyl)pentanoic acid, a molecule of interest in chemical synthesis and drug development. As direct experimental spectra for this specific compound are not aggregated in public databases, this document follows a forensic, first-principles approach to predict, interpret, and validate its structure using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues, providing a robust framework for researchers.

The core logic is to deconstruct the molecule into its constituent parts—a meta-substituted methoxybenzene ring, a pentanoic acid aliphatic chain, and a carboxylic acid functional group—and to predict the spectral signature of each. This approach not only serves to identify the target molecule but also equips the researcher with the analytical reasoning to characterize novel compounds.

A Researcher's Guide to Elucidating the Mechanism of Action for Novel 5-(3-methoxyphenyl)pentanoic Acid Analogs

An in-depth technical guide or whitepaper on the core.

Introduction

The 5-(3-methoxyphenyl)pentanoic acid scaffold represents a versatile starting point for the design of novel therapeutic agents. The methoxyphenyl group is a common pharmacophore found in a multitude of biologically active compounds, contributing to interactions with a wide array of molecular targets.[1][2][3] The pentanoic acid linker provides a flexible chain that can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. However, the precise mechanism of action for any new analog of this scaffold is not predetermined and must be rigorously investigated.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It is not a rigid protocol but a strategic roadmap for elucidating the mechanism of action (MoA) of novel analogs derived from the 5-(3-methoxyphenyl)pentanoic acid core. We will explore a logical, multi-step process, from initial hypothesis generation to detailed cellular and biochemical validation, grounded in field-proven methodologies.

Part 1: Initial Target Hypothesis Generation

The first step in any MoA study is to develop a data-driven hypothesis. Given the promiscuity of the methoxyphenyl moiety, we must look at the broader chemical context and utilize both existing literature and modern computational tools.

Learning from Precedent: The Role of the Methoxyphenyl Group

The methoxyphenyl group, particularly the 3,4,5-trimethoxy substitution, is prevalent in compounds with significant biological activity.[3][4] A literature review reveals several established target classes for molecules containing this motif:

-

Cytoskeletal Proteins: Many trimethoxyphenyl-containing compounds, such as combretastatin analogs, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

-

Protein Kinases: The Epidermal Growth Factor Receptor (EGFR) is a known target for some methoxyphenyl-containing molecules, which can disrupt downstream signaling pathways crucial for cancer cell proliferation.[6][7]

-

G-Protein Coupled Receptors (GPCRs): Derivatives of 3,4,5-trimethoxycinnamic acid have shown high binding affinity for serotonergic 5-HT1A receptors, suggesting a potential role in modulating neurological pathways.[8][9]

-

Epigenetic Modifiers: Dual inhibitors of EGFR and Histone Deacetylases (HDACs) have been developed from scaffolds incorporating the 3,4,5-trimethoxy phenyl group.[7]

-

Membrane-Associated Signaling Proteins: Certain chalcones with a 3,4,5-trimethoxyphenyl motif have been shown to mislocalize oncogenic K-Ras from the plasma membrane, thereby inhibiting its signaling function.[3]

This diverse range of targets underscores the importance of empirical investigation for each new analog. The specific substitution pattern on the phenyl ring and the nature of the pentanoic acid functionalization will ultimately determine the target selectivity.

In Silico Target Prediction and Docking

Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial hypotheses.

-

Target Prediction: Tools like SwissTargetPrediction can suggest potential protein targets based on the 2D structure of a novel analog. This can help prioritize experimental assays.

-

Molecular Docking: Once potential targets are identified, molecular docking can be used to predict the binding mode and estimate the binding affinity of the analog within the target's active site. This can provide structural insights into the potential interaction. For instance, docking a novel analog into the colchicine-binding site of tubulin or the ATP-binding pocket of EGFR could provide a rationale for pursuing those targets experimentally.

Caption: Workflow for generating initial MoA hypotheses.

Part 2: In Vitro Target Validation and Pathway Analysis

With a set of prioritized hypotheses, the next stage involves rigorous in vitro testing to validate direct target engagement and characterize the downstream cellular consequences.

Biochemical Assays: Confirming Direct Target Interaction

Direct interaction with a purified protein is the gold standard for target validation. The choice of assay depends on the hypothesized target.

Experimental Protocol: Tubulin Polymerization Assay

-

Objective: To determine if the test compound inhibits the polymerization of tubulin into microtubules.

-

Materials: Tubulin protein (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compound, positive control (e.g., combretastatin A-4), negative control (DMSO), 96-well plate, temperature-controlled spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include positive and negative controls.

-

Add the tubulin solution to the wells.

-

Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

-

-

Data Analysis: Plot absorbance versus time. Calculate the percentage of inhibition relative to the DMSO control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell-Based Assays: Uncovering Cellular Phenotypes

Observing the effect of a compound on whole cells provides crucial information about its biological activity and the pathways it modulates.

Cytotoxicity Screening

A primary screen should assess the antiproliferative activity of the analogs across a panel of human cancer cell lines. The NCI-60 panel is a comprehensive resource for this purpose.

| Compound Class | Example Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxyflavone Analog | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 | [1] |

| Methoxyflavone Analog | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast) | 21.27 | [1] |

| Triazinone-linked Combretastatin | Compound 6 | MDA-MB-231 (Breast) | Sub-micromolar | [5] |

| Imidazoquinoxaline Analog | Compound 5l | A549 (Lung) | 1.34 | [6] |

| EGFR/HDAC Hybrid Inhibitor | Compound 4b | HepG2 (Liver) | 0.536 | [7] |

Cell Cycle Analysis

If a compound inhibits cell proliferation, it is essential to determine if it causes arrest at a specific phase of the cell cycle, a hallmark of antitubulin agents and some kinase inhibitors.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the test compound.

-

Materials: Cancer cell line (e.g., A549), cell culture medium, test compound, DMSO, PBS, ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a DMSO-treated control.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer, measuring the fluorescence of PI, which is proportional to the DNA content.

-

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population suggests interference with mitosis, potentially through tubulin inhibition.[5]

Apoptosis Assays

Many anticancer agents induce programmed cell death (apoptosis). This can be assessed by several methods:

-

Annexin V/PI Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activation Assays: Measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.[5]

-

Western Blotting for Apoptosis Markers: Probing for changes in the levels of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) can reveal the involvement of the intrinsic apoptotic pathway.[5][7]

Caption: Experimental workflow for in vitro MoA validation.

Part 3: Advanced Mechanistic Studies and Target Deconvolution

If the initial hypotheses are not confirmed or if a more unbiased approach is desired, advanced techniques can be employed to identify the molecular target.

Chemical Proteomics for Target Identification

When the target of a bioactive compound is unknown, chemical proteomics can be a powerful discovery tool. A common approach is photoaffinity labeling.

-

Probe Synthesis: An analog of the bioactive compound is synthesized with two key modifications: a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., a biotin or alkyne group for click chemistry).

-

Cellular Labeling: Live cells or cell lysates are incubated with the probe, allowing it to bind to its target protein(s).

-

UV Crosslinking: The sample is exposed to UV light, which activates the photo-reactive group, causing it to form a covalent bond with the target protein.

-

Enrichment and Identification: The tagged proteins are enriched (e.g., using streptavidin beads for a biotin tag) and subsequently identified using mass spectrometry-based proteomics. This approach has been successfully used to identify cellular targets of a 3',4',5',5,7-pentamethoxyflavone.[10]

Probing Specific Signaling Pathways

Based on the cellular phenotype observed, specific signaling pathways can be investigated in detail using Western blotting.

Caption: Potential signaling pathways affected by methoxyphenyl analogs.

For example, if an analog inhibits the proliferation of lung cancer cells, one could probe the EGFR signaling cascade. A decrease in the phosphorylation of ERK and Akt would suggest inhibition of Ras-mediated signal transduction.[3] If the compound induces apoptosis, measuring the levels of p53, Bax, and Bcl-2 can confirm the activation of the intrinsic apoptotic pathway.[5]

Conclusion

References

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.

- Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. White Rose University Consortium.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

- Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.

- Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evalu

- Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline.

- Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors.

- Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Taylor & Francis Online.

- Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Royal Society of Chemistry.

- Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents.

- Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead.

- Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. Journal of Chemical and Pharmaceutical Research.

- Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.

- Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiprolifer

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents | MDPI [mdpi.com]

- 5. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-(3-methoxyphenyl)pentanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-(3-methoxyphenyl)pentanoic acid is a bifunctional organic molecule featuring a pentanoic acid chain attached to a methoxy-substituted benzene ring. Its structure, incorporating a carboxylic acid, a flexible alkyl spacer, and an aromatic ether, makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The interplay between the acidic carboxyl group and the electron-rich aromatic ring governs its chemical behavior, offering multiple avenues for functionalization. This guide provides a comprehensive analysis of its physicochemical properties, reactivity, synthesis, and spectroscopic characterization, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of 5-(3-methoxyphenyl)pentanoic acid are dictated by its constituent functional groups. The carboxylic acid moiety allows for hydrogen bonding, influencing its melting point and solubility, while the aromatic ring and alkyl chain contribute to its lipophilicity.

Table 1: Physicochemical Properties of 5-(3-methoxyphenyl)pentanoic acid

| Property | Value | Source(s) |

| CAS Number | 6500-64-7 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [3] |

| Molecular Weight | 208.26 g/mol | |

| IUPAC Name | 5-(3-methoxyphenyl)pentanoic acid | [3] |

| Predicted Boiling Point | 371.5 °C at 760 mmHg | [3] (related dienoic acid) |

| Predicted Density | 1.093 g/cm³ | [4] (for 5-(4-methoxyphenyl)pentanoic acid) |

| Appearance | Not available (predicted to be a solid at RT) | N/A |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, methanol, ethanol. | [5] |

| Predicted pKa | ~4.8 (typical for alkyl carboxylic acids) | N/A |

Note: Some physical properties are predicted or based on structurally similar compounds due to limited available experimental data for this specific molecule.

Synthesis and Purification

A robust synthesis of 5-(3-methoxyphenyl)pentanoic acid is crucial for its application. One common and effective strategy is the malonic ester synthesis, which allows for the controlled formation of the pentanoic acid chain.

Retrosynthetic Analysis

The retrosynthetic pathway for 5-(3-methoxyphenyl)pentanoic acid via malonic ester synthesis involves disconnecting the Cα-Cβ bond of the carboxylic acid, leading back to a malonic ester derivative and a suitable electrophile.

Caption: Retrosynthetic analysis for 5-(3-methoxyphenyl)pentanoic acid.

Detailed Experimental Protocol: Malonic Ester Synthesis[7]

This protocol describes the synthesis starting from diethyl malonate and 1-(2-bromoethyl)-3-methoxybenzene.

Causality and Rationale: The malonic ester synthesis is chosen for its efficiency in forming carbon-carbon bonds and its ability to produce carboxylic acids with two additional carbons than the starting alkyl halide.[6] The strong base (NaOEt) is required to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate. The subsequent hydrolysis and decarboxylation steps are classic methods to convert the diester into the desired monosubstituted carboxylic acid.

Step 1: Enolate Formation

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol (50 mL) under an inert atmosphere (N₂ or Ar) to generate sodium ethoxide (NaOEt).

-

Once all the sodium has reacted, cool the solution to room temperature.

-

Add diethyl malonate (1.05 eq) dropwise to the stirred solution. Stir for 30 minutes to ensure complete formation of the enolate.

Step 2: Alkylation

-

To the enolate solution, add 1-(2-bromoethyl)-3-methoxybenzene (1.0 eq) dropwise via an addition funnel.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Saponification and Decarboxylation

-

After cooling to room temperature, add an aqueous solution of sodium hydroxide (2.5 eq in 30 mL of water).

-

Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ester groups.

-

Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2.

-

Heat the acidic mixture to reflux for 2-4 hours to effect decarboxylation. CO₂ gas will evolve.

Purification

-

After cooling, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons (around 6.7-7.2 ppm), the methoxy group singlet (~3.8 ppm), the methylene group adjacent to the carboxyl group (triplet, ~2.4 ppm), and other methylene protons in the alkyl chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon (~179 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons (20-40 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), C-O stretches for the ether and carboxylic acid (~1100-1300 cm⁻¹), and C-H stretches for the aromatic and aliphatic groups.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the molecular weight (208.26 g/mol ) and characteristic fragmentation patterns.

Chemical Reactivity

The reactivity of 5-(3-methoxyphenyl)pentanoic acid is characterized by the distinct chemistries of its carboxylic acid and aromatic ring moieties.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for various transformations.

-

Esterification: Reacting the acid with an alcohol (R'-OH) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. This is a reversible equilibrium-driven process known as the Fischer esterification.[7][8][9] To drive the reaction to completion, an excess of the alcohol is often used, or water is removed as it forms.[7]

-

Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic acid, typically by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine (R'R''NH).

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 6-(3-methoxyphenyl)hexan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Reactions of the Aromatic Ring

The methoxy group (-OCH₃) and the alkylpentanoic acid group exert significant influence on the reactivity of the benzene ring towards electrophilic aromatic substitution (EAS).

-

Directing Effects: The -OCH₃ group is a strong activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.[4][10][11] The pentanoic acid substituent is a deactivating, meta-director. In a competition, the powerful activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6).[12][13]

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

-

Common EAS Reactions: [14][15][16]

-

Nitration: Using a mixture of HNO₃ and H₂SO₄ will introduce a nitro group (-NO₂) primarily at the 2, 4, and 6 positions.

-

Halogenation: Reaction with Br₂ and a Lewis acid catalyst like FeBr₃ will result in bromination at the activated positions.

-

Friedel-Crafts Acylation/Alkylation: These reactions may be complex. The carboxylic acid group can interfere with the Lewis acid catalyst (e.g., AlCl₃). It is often necessary to protect the acid group (e.g., as an ester) before performing these reactions.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-(3-methoxyphenyl)pentanoic acid is not widely available, data from analogous compounds suggest the following precautions:

-

Hazards: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). National Institutes of Health (PMC). [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

-

Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]

-

Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

-

Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. (2019). ScienceDirect. [Link]

-

Making esters from alcohols and acids | Class experiment. (n.d.). RSC Education. [Link]

-

Substituent Effects in the Reactivity of Aromatic Rings. (2025). Chemistry LibreTexts. [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

PHOTOSUBSTITUTION REACTIONS OF AROMATIC COMPOUNDS. (n.d.). IUPAC. [Link]

-

Show how 5-phenylpentanoic acid can be made by the malonic ester synthesis. (n.d.). Homework.Study.com. [Link]

-

Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? (2024). Quora. [Link]

-

Aromatic Electrophilic substitution. (2020). SlidePlayer. [Link]

- Compositions of pentosan polysulfate salts for oral administration and methods of use. (2017).

-

6500-64-7|5-(3-methoxyphenyl)pentanoic acid|5-(3 ... (n.d.). BIOFOUNT. [Link]

-

5-(3-Methoxyphenyl)pentanoic acid, 95.0%, 250mg. (n.d.). SciSupplies. [Link]

Sources

- 1. 6500-64-7 Cas No. | 5-(3-Methoxyphenyl)pentanoic acid | Apollo [store.apolloscientific.co.uk]

- 2. 5-(3-Methoxyphenyl)pentanoic acid, 95.0%, 250mg [scisupplies.eu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bio-fount.com [bio-fount.com]

- 6. homework.study.com [homework.study.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. lkouniv.ac.in [lkouniv.ac.in]

Discovering Novel Biological Targets of 5-(3-methoxyphenyl)pentanoic acid: An Integrated Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Modern Imperative of Target Deconvolution

In the landscape of phenotypic drug discovery, identifying a molecule with a desirable effect is often just the beginning of a long and complex journey. The critical subsequent step, known as target deconvolution, involves pinpointing the specific molecular targets through which a compound exerts its biological effects.[1] This process is essential for understanding the mechanism of action (MOA), optimizing efficacy, and predicting potential off-target effects that could lead to toxicity.[2]

This guide presents a comprehensive, multi-pronged strategy for the de novo identification of biological targets for 5-(3-methoxyphenyl)pentanoic acid, a compound of interest with an unknown MOA. We will eschew a rigid, one-size-fits-all template in favor of a logical, integrated workflow that mirrors a real-world scientific investigation. Our approach begins with cost-effective computational methods to generate initial hypotheses, transitions to robust experimental techniques for unbiased target discovery in a native biological context, and culminates in a rigorous validation framework. As your guide, I will not only detail the protocols but also explain the causal reasoning behind each experimental choice, ensuring a self-validating and trustworthy scientific narrative.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

The principle of beginning with computational methods is rooted in efficiency. Before committing significant resources to wet-lab experiments, in silico approaches can rapidly screen vast biological databases to predict potential protein interactions, thereby narrowing the field of possibilities and generating initial, testable hypotheses.[3][4]

Rationale for a Computational-First Approach

Starting with computational analysis allows us to leverage the vast, publicly available bioactivity and structural data to build a preliminary profile of our compound.[5][6] This strategy is predicated on the similarity principle—that molecules with similar structures are likely to interact with similar targets—and on structure-based docking simulations that predict binding events.[7]

Workflow for In Silico Target Prediction

Our computational workflow integrates two complementary approaches: ligand-based and structure-based methods.

Caption: In silico workflow for initial target hypothesis generation.

Experimental Protocol: In Silico Analysis

-

Compound Representation: Generate a canonical SMILES (Simplified Molecular Input Line Entry System) string and a 3D conformer of 5-(3-methoxyphenyl)pentanoic acid.

-

Ligand-Based Search:

-

Utilize platforms like ChEMBL or PubChem.

-

Perform a 2D similarity search (e.g., Tanimoto similarity > 0.85) to find compounds with known biological activities.[7]

-

Compile a list of targets associated with these similar compounds.

-

-

Structure-Based Search (Reverse Docking):

-

Use a reverse docking server (e.g., SwissTargetPrediction, PharmMapper).

-

Submit the 3D structure of the compound. The software will dock it against a library of known protein binding sites.[3]

-

Rank the potential targets based on predicted binding affinity or docking score.

-

-

Data Integration:

-

Cross-reference the target lists generated from both approaches.

-

Prioritize targets that appear in both lists or are functionally related (e.g., members of the same signaling pathway).

-

Use bioinformatics tools like KEGG or Reactome to analyze the prioritized targets for pathway enrichment.[5]

-

Data Presentation: Hypothetical In Silico Results

| Target ID (UniProt) | Target Name | Prediction Method | Confidence Score | Rationale / Pathway |

| P04075 | Cyclooxygenase-2 (COX-2) | Similarity Search | 0.91 Tanimoto | Structurally similar to known NSAIDs |

| P27361 | Prostaglandin E synthase | Reverse Docking | -8.5 kcal/mol | Arachidonic acid metabolism |

| Q15750 | Peroxisome proliferator-activated receptor gamma | Reverse Docking | -7.9 kcal/mol | Lipid metabolism, inflammation |

| P35354 | 5-lipoxygenase | Similarity Search | 0.88 Tanimoto | Leukotriene biosynthesis |

Part 2: Experimental Target Identification — Unbiased Discovery

While in silico methods provide valuable hypotheses, they are predictive and limited by existing data.[7][8] Therefore, the core of our discovery effort lies in unbiased experimental approaches that identify direct binding partners from a complex biological sample, such as a cell lysate or intact cells.[1] We will employ two powerful, orthogonal proteomics strategies: one based on affinity capture and another on thermal stability.

Section 2.1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Experience: The AC-MS approach is a classic and highly effective method for "fishing" for target proteins from a proteome.[9] Its success hinges on the synthesis of an effective affinity probe where the compound of interest is immobilized on a solid support without disrupting its native binding interactions.[1][10] The choice of linker position is critical; for 5-(3-methoxyphenyl)pentanoic acid, the terminal carboxyl group is the most logical attachment point as it is distal to the methoxyphenyl ring, which is more likely to be involved in target recognition.

Caption: Workflow for target identification using AC-MS.

-

Affinity Probe Synthesis:

-

Activate the terminal carboxyl group of 5-(3-methoxyphenyl)pentanoic acid using EDC/NHS chemistry.

-

Covalently couple the activated compound to an amine-functionalized linker attached to magnetic beads (e.g., NHS-activated sepharose or magnetic beads).

-

Prepare control beads using the same chemistry but without the compound to identify non-specific binders.

-

-

Protein Extraction:

-

Culture a relevant cell line (e.g., a human cancer cell line if anticancer effects are suspected) and harvest cells.

-

Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Incubate a defined amount of total protein (e.g., 5-10 mg) with the compound-coupled beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Trustworthiness Check: To increase confidence, include a competition experiment where another aliquot of lysate is pre-incubated with an excess of free 5-(3-methoxyphenyl)pentanoic acid before adding the compound-coupled beads. True targets should show reduced binding in this condition.

-

-

Washing and Elution:

-

Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that bind non-specifically.

-

Elute the specifically bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.

-

-

Mass Spectrometry and Data Analysis:

-

Digest the eluted proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).

-

True "hits" are proteins that are significantly enriched on the compound-coupled beads compared to both the control beads and the competition sample.

-

Section 2.2: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: A significant limitation of AC-MS is that it requires chemical modification of the compound and is performed in a non-physiological lysate environment.[10][12] The Cellular Thermal Shift Assay (CETSA) overcomes these challenges.[13] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, resulting in an increased melting temperature.[14][15] By coupling CETSA with mass spectrometry (a technique often called Thermal Proteome Profiling or TPP), we can observe thermal stability shifts across thousands of proteins simultaneously in their native cellular environment, without any compound modification.[16]

Caption: Workflow for target identification using proteome-wide CETSA.

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat one batch of cells with 5-(3-methoxyphenyl)pentanoic acid at a relevant concentration (e.g., 10x EC50 from a phenotypic assay). Treat a second batch with vehicle (e.g., DMSO) as a control. Incubate for 1 hour.

-

-

Thermal Challenge:

-

Harvest and resuspend the cells in a physiological buffer.

-

Aliquot the cell suspensions from both the treated and vehicle groups into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction (containing folded proteins) from the precipitated fraction (containing unfolded, aggregated proteins) by ultracentrifugation.

-

-

Sample Preparation for MS:

-

Collect the soluble fractions from each temperature point for both treated and vehicle samples.

-

Perform protein digestion (e.g., trypsin) and, if desired, label peptides with tandem mass tags (TMT) for multiplexed quantification.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide samples via LC-MS/MS.

-

For each identified protein, plot the relative amount of soluble protein remaining at each temperature to generate melting curves for both the vehicle and compound-treated conditions.[17]

-

Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein.

-

"Hits" are proteins that exhibit a statistically significant shift in their melting temperature (ΔTm) upon compound treatment.[12]

-

Part 3: Hit Validation and Prioritization — From Candidates to Confirmed Targets

The unbiased nature of proteomic screens means they can generate long lists of potential targets, including direct binders, indirect interactors, and false positives. Rigorous validation is therefore non-negotiable.[7] The most reliable strategy is to use an orthogonal method to confirm the direct physical interaction between the compound and the putative target protein.

Validation Workflow: Integrating Datasets

Our validation strategy relies on confirming hits with an independent biophysical assay and integrating data from all experimental stages to build a compelling case for each high-priority target.

Caption: A logical framework for integrating data and validating hits.

Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

Trustworthiness: To confirm direct binding and estimate target engagement potency in a cellular context, the ITDRF CETSA is an ideal follow-up.[18] Instead of a temperature range, a single, fixed temperature is chosen that causes partial denaturation of the target protein. Cells are then treated with a range of compound concentrations. Stabilization of the protein at this temperature will be dose-dependent, providing evidence of a direct interaction and an apparent cellular EC50 value.

-

Select Target and Temperature: From the proteome-wide CETSA data, select a high-priority hit and a temperature that results in ~50% precipitation of that protein in the vehicle-treated sample.

-

Dose-Response Treatment: Treat intact cells with a serial dilution of 5-(3-methoxyphenyl)pentanoic acid (e.g., 10 concentrations spanning from 1 nM to 100 µM). Include a vehicle control.

-

Fixed-Temperature Challenge: Heat all cell samples to the pre-determined temperature for 3 minutes.

-

Lysis and Detection: Lyse the cells, separate the soluble fraction, and quantify the amount of the specific target protein remaining. While this can be done by mass spectrometry, a more targeted and cost-effective method like Western Blotting or an AlphaScreen® assay is often used for validation.[14]

-

Data Analysis: Plot the amount of soluble target protein against the compound concentration and fit to a dose-response curve to determine the EC50 of thermal stabilization.

Data Presentation: Integrated Target Prioritization Table

| Target ID | Target Name | In Silico Hit? | AC-MS Hit? (Fold Enrichment) | CETSA Hit? (ΔTm in °C) | ITDRF CETSA EC50 (µM) | Priority Tier |

| P04075 | Cyclooxygenase-2 | Yes | Yes (15.2x) | Yes (+4.2°C) | 1.5 | 1 |

| Q15750 | PPAR-gamma | Yes | No | Yes (+2.8°C) | 5.2 | 1 |

| P21397 | Carbonic Anhydrase 2 | No | Yes (25.1x) | Yes (+3.1°C) | 3.8 | 1 |

| P35354 | 5-lipoxygenase | Yes | Yes (9.8x) | No | Not Tested | 2 |

| Q9Y2T6 | Unknown Kinase Z | No | Yes (12.5x) | No | Not Tested | 2 |

Conclusion

The journey to discover the biological targets of a novel compound like 5-(3-methoxyphenyl)pentanoic acid demands a dynamic and integrated strategy. By initiating with a broad, computational funnel to generate hypotheses, we can move into the laboratory with purpose. The use of orthogonal, unbiased experimental methods like affinity chromatography-mass spectrometry and cellular thermal shift assays provides a powerful engine for discovery, capable of identifying targets in a physiologically relevant context. Crucially, the process does not end with discovery; it culminates in rigorous validation, which provides the confidence needed to advance a compound through the drug development pipeline. This guide has outlined not just a series of techniques, but a logical, self-validating framework for transforming an interesting phenotype into a well-understood mechanism of action.

References

-

Gfeller, D., & Grosdidier, A. (2020). Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Biognosys. [Link]

-

Dube, P., et al. (2022). Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

-

Wang, Y., et al. (2023). Integrated Protein Solubility Shift Assays for Comprehensive Drug Target Identification on a Proteome-Wide Scale. Analytical Chemistry. [Link]

-

World BI. (n.d.). The Role of Bioinformatics in Target Identification and Validation. World BI Blogs. [Link]

-

Patsnap. (2025). How is bioinformatics used in drug discovery?. Patsnap Synapse. [Link]

-

Al-Sha'er, M. A., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. [Link]

-

Chen, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Koutsoukas, A., et al. (2019). Validation strategies for target prediction methods. Briefings in Bioinformatics. [Link]

-

Baday, S., & Pajouhesh, H. (2024). Validation guidelines for drug-target prediction methods. Journal of Receptors and Signal Transduction. [Link]

-

Batth, T. S., et al. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. bioRxiv. [Link]

-

Sakharkar, M. K., & Sakharkar, K. R. (2005). Using Bioinformatics for Drug Target Identification from the Genome. American Journal of PharmacoGenomics. [Link]

-

Li, Y., et al. (2014). Identifying targets for drug discovery using bioinformatics. Briefings in Bioinformatics. [Link]

-

Schirle, M., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]

-

Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

-

Zong, N., & Ngo, V. (2022). Computational Drug Target Prediction: Benchmark and Experiments. IEEE Xplore. [Link]

-

Batth, T.S., et al. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. bioRxiv. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. [Link]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

-

Homan, E. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

Oncodesign Services. (n.d.). Target Deconvolution. Oncodesign Services. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

-

de Moraes, J., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

-

Johnson, R. L., & Johnson, K. A. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Ye, W., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry. [Link]

-

Lee, S. Y., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]

-

Schenone, M., et al. (2020). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Royal Society of Chemistry. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

Sources

- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Drug Target Prediction: Benchmark and Experiments | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. Bioinformatics in Drug Target Discovery| World BI [worldbigroup.com]

- 6. ovid.com [ovid.com]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 10. technologynetworks.com [technologynetworks.com]

- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. news-medical.net [news-medical.net]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 5-(3-methoxyphenyl)pentanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically-grounded framework for conducting the initial in vitro cytotoxicity assessment of 5-(3-methoxyphenyl)pentanoic acid. As a novel chemical entity, a thorough and methodologically sound evaluation of its impact on cell viability is a critical first step in the drug discovery and development process. This guide is designed to move beyond a simple recitation of steps, offering instead a rationale-driven approach to experimental design, execution, and data interpretation, thereby ensuring the generation of robust and meaningful results.

The Compound of Interest and the Rationale for Cytotoxicity Screening

5-(3-methoxyphenyl)pentanoic acid is a synthetic molecule featuring a pentanoic acid moiety, which may interact with cellular membranes or metabolic pathways, and a methoxyphenyl group, a common feature in many biologically active compounds. There is currently limited publicly available information on the specific biological activities of this compound. Therefore, a preliminary cytotoxicity screening is an essential " go/no-go " decision point in its evaluation.[1][2] This initial screen aims to identify the concentration range at which the compound elicits a cytotoxic response, providing a preliminary understanding of its therapeutic index and potential for off-target toxicity.[3]

Strategic Selection of Cell Lines for a Comprehensive Initial Assessment

The choice of cell lines is a critical determinant of the relevance and interpretability of in vitro cytotoxicity data.[4] For a preliminary screen of a novel compound with an unknown mechanism of action, a panel of cell lines representing different cancer types and a non-cancerous line is recommended to assess both potential anti-cancer activity and general toxicity.[5][6]

A recommended panel for this study would include:

-

MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in cancer research and drug screening.[3]

-

A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer, representing a major cancer type.[7]

-

HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess the selectivity of a compound for cancer cells.[1][3]

This diverse panel allows for the assessment of the compound's cytotoxic effects across different tissue origins and provides an early indication of its cancer-cell specificity.[5]

The MTT Assay: A Reliable Method for Quantifying Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[3][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[8]

Detailed Protocol for the MTT Assay

Materials:

-

5-(3-methoxyphenyl)pentanoic acid

-

Cell culture grade Dimethyl Sulfoxide (DMSO)

-

MCF-7, A549, and HEK293 cell lines

-

Appropriate complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipettes

-

Microplate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a high-concentration stock solution of 5-(3-methoxyphenyl)pentanoic acid in DMSO. Subsequently, create a series of working concentrations by serially diluting the stock solution in a complete culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

-

Cell Seeding: Harvest cells from culture flasks during their exponential growth phase. Count the cells and seed them into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[9] Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of the test compound. Include the following controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest dose of the compound.

-

Untreated Control: Cells in complete medium only.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

-

Blank: Wells containing medium but no cells.

-

-

Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, depending on the cell doubling time and the expected kinetics of the compound's action.[10]

-

MTT Addition and Incubation: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[11][12] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Visual Representation of the MTT Assay Workflow

Caption: A schematic representation of the MTT assay workflow.

Data Analysis and Interpretation of Cytotoxicity

The primary endpoint of a cytotoxicity assay is the determination of the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[13][14]

Calculation of Percentage Viability:

The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100[15]

IC50 Determination:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[15][16] A lower IC50 value indicates a more potent compound.[13]

Example Data Presentation

Table 1: Hypothetical Percentage Viability of Cell Lines Treated with 5-(3-methoxyphenyl)pentanoic Acid for 48 hours.

| Concentration (µM) | MCF-7 % Viability (±SD) | A549 % Viability (±SD) | HEK293 % Viability (±SD) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |

| 1 | 97.6 ± 4.9 | 98.2 ± 5.1 | 101.1 ± 4.7 |

| 10 | 85.3 ± 6.1 | 89.5 ± 5.9 | 95.7 ± 5.2 |

| 25 | 60.1 ± 5.8 | 72.3 ± 6.4 | 88.4 ± 6.1 |

| 50 | 35.8 ± 4.7 | 48.9 ± 5.3 | 75.6 ± 5.8 |

| 100 | 12.4 ± 3.9 | 20.1 ± 4.5 | 60.2 ± 6.3 |

Table 2: Calculated IC50 Values (µM).

| Cell Line | IC50 (µM) |

| MCF-7 | 38.5 |

| A549 | 50.8 |

| HEK293 | >100 |

Interpretation of Hypothetical Results:

In this illustrative example, 5-(3-methoxyphenyl)pentanoic acid exhibits a dose-dependent cytotoxic effect against both cancer cell lines, with a more potent effect on MCF-7 cells. The significantly higher IC50 value for the non-cancerous HEK293 cells suggests a degree of selectivity, which is a desirable characteristic for a potential anti-cancer agent.

Potential Mechanisms of Cytotoxicity and Future Directions

The observed cytotoxicity of phenolic compounds can be attributed to various mechanisms.[17] Phenolic acids have been reported to damage the cell membrane, leading to the leakage of cytoplasmic contents.[18][19] Other potential mechanisms include the induction of apoptosis and cell cycle arrest.[20]

Further investigations to elucidate the mechanism of action could include:

-

Apoptosis Assays: Evaluating markers of programmed cell death, such as caspase activation and changes in the expression of apoptotic regulatory proteins like p53, Bax, and Bcl-2.[21][22]

-

Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at specific phases of the cell cycle.[10]

-

Membrane Integrity Assays: Utilizing dyes that can only penetrate cells with compromised membranes to confirm membrane damage.[23]

Potential Signaling Pathway for Apoptosis Induction

Caption: A potential p53-mediated apoptotic pathway that could be induced by the test compound.

Conclusion

This technical guide provides a robust and scientifically validated framework for the preliminary cytotoxicity screening of 5-(3-methoxyphenyl)pentanoic acid. The use of a well-established method like the MTT assay, coupled with a strategically chosen panel of cell lines and rigorous data analysis, will yield reliable and actionable data. The inclusion of appropriate controls ensures the integrity of the results, providing a solid foundation for subsequent, more detailed mechanistic studies. The findings from this initial screen will be instrumental in determining the future trajectory of this compound in the drug discovery pipeline.

References

- Abcam. MTT assay protocol.

- National Center for Biotechnology Information. (2021). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC.

- National Center for Biotechnology Information. (n.d.). 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid. PubChem.

- ScienceDirect. (2020). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots.

- National Center for Biotechnology Information. (2019). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening.

- MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Wageningen University & Research. (n.d.). Antimicrobial mechanism of action and cytotoxicity of prenylated phenolic compounds.

- Protocols.io. (2023). MTT (Assay protocol).

- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- Open Targets Blog. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector.

- National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

- National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual.

- MDPI. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.

- ResearchGate. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.

- AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development.

- Anticancer Research. (2007). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.

- National Center for Biotechnology Information. (2022). Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India - PMC.

- PubMed. (2019). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening.

- National Center for Biotechnology Information. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC.

- Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.

- IntechOpen. (2021). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- ResearchGate. (2025). MTT Proliferation Assay Protocol.

- ResearchGate. (2018). Main mechanisms of antibacterial action of plant phenolics.

- MDPI. (2018). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology.

- ResearchGate. (2021). How to comment after finding IC50 according to MTT results?.

- Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery.

- National Center for Biotechnology Information. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.

Sources

- 1. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. noblelifesci.com [noblelifesci.com]

- 17. Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

A Senior Application Scientist's Guide to the Synthesis of 5-(3-methoxyphenyl)pentanoic acid: Strategies from Core Starting Materials

Abstract

5-(3-methoxyphenyl)pentanoic acid is a valuable carboxylic acid derivative utilized as a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and research compounds. Its structure, featuring a substituted aromatic ring linked to a flexible five-carbon aliphatic chain, makes it an ideal building block for molecules designed to interact with biological targets. This technical guide provides an in-depth analysis of the principal synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the mechanistic rationale, strategic advantages, and practical considerations of each pathway, grounding our discussion in established chemical principles and authoritative literature. The focus is on providing a self-validating framework for experimental design, enabling scientists to select and optimize a synthetic strategy based on starting material availability, scalability, and desired purity.

Introduction: Strategic Importance of the Target Molecule

The synthesis of substituted arylalkanoic acids is a cornerstone of medicinal chemistry and materials science. 5-(3-methoxyphenyl)pentanoic acid serves as a quintessential example, embodying the structural motifs often required for targeted molecular design. The methoxy group provides a site for potential functionalization and influences the electronic properties of the phenyl ring, while the pentanoic acid chain offers a versatile handle for amide bond formation, esterification, or further elaboration. Understanding the most efficient and robust methods for its construction is therefore of significant practical importance. This guide will dissect three primary and field-proven synthetic strategies, starting from readily accessible precursors:

-

Strategy A: Malonic Ester Synthesis from 3-Methoxybenzyl Halide

-

Strategy B: Friedel-Crafts Acylation of Anisole followed by Carbonyl Reduction

-

Strategy C: Grignard Reagent Coupling with a Suitable Electrophile

Each strategy will be evaluated for its efficiency, scalability, and inherent challenges, providing the practicing chemist with a comprehensive toolkit for producing this key intermediate.

Strategy A: Malonic Ester Synthesis Pathway

This classical approach is arguably one of the most reliable and versatile methods for the synthesis of carboxylic acids with an extended alkyl chain. The strategy leverages the enhanced acidity of the α-protons in diethyl malonate, which are flanked by two electron-withdrawing ester groups, making them readily removable by a suitable base.[1][2]

Conceptual Overview

The synthesis proceeds in three key stages:

-

Deprotonation: Formation of a resonance-stabilized enolate from diethyl malonate using a strong base, typically sodium ethoxide.

-

Alkylation: Nucleophilic attack (SN2) of the malonate enolate on an appropriate electrophile, in this case, 3-methoxybenzyl halide, to form the C-C bond. A second alkylation with a two-carbon electrophile (e.g., ethyl bromoacetate) follows.

-

Hydrolysis & Decarboxylation: Saponification of the resulting tri-ester followed by acidification and heating, which promotes the decarboxylation of the malonic acid intermediate to yield the final product.

Diagram of Workflow

Caption: Workflow for the Malonic Ester Synthesis of the target acid.

Detailed Experimental Protocol

Materials:

-

Diethyl malonate

-

3-Methoxybenzyl bromide (or chloride)

-

Sodium metal

-

Absolute Ethanol (anhydrous)

-

Ethyl bromoacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Toluene

Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cautiously add sodium metal (1.0 eq) to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all sodium has dissolved.

-

First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After stirring for 30 minutes, add 3-methoxybenzyl bromide (1.0 eq) dropwise. The reaction mixture is then heated to reflux for 4-6 hours until TLC analysis indicates consumption of the starting materials.

-

Second Alkylation: Cool the mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of ethyl bromoacetate (1.1 eq). Reflux the mixture for an additional 4-6 hours.

-

Saponification: After cooling, the ethanol is removed under reduced pressure. A solution of NaOH (4.0 eq) in water is added, and the mixture is refluxed for 4 hours to ensure complete hydrolysis of all three ester groups.

-

Decarboxylation & Isolation: The reaction mixture is cooled in an ice bath and carefully acidified with concentrated HCl until the pH is ~1-2. The resulting dicarboxylic acid intermediate is often not isolated. The mixture is then heated to reflux for 6-12 hours to effect decarboxylation (monitored by CO₂ evolution). After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by vacuum distillation or recrystallization.

Causality and Field Insights

-

Choice of Base: Sodium ethoxide is the base of choice as its conjugate acid (ethanol) is the reaction solvent, preventing unwanted transesterification reactions.[1]

-

Anhydrous Conditions: The presence of water during the alkylation steps would quench the enolate, halting the reaction. Therefore, the use of absolute ethanol and flame-dried glassware is critical.

-

Krapcho Decarboxylation: For sterically hindered substrates, a Krapcho decarboxylation using wet DMSO with a salt like KCl can be a milder alternative for the final step.

Strategy B: Friedel-Crafts Acylation and Reduction

This electrophilic aromatic substitution approach builds the carbon framework directly onto the anisole ring. It is a powerful method for forming aryl ketones, which can then be reduced to the corresponding alkanes.

Conceptual Overview

-

Friedel-Crafts Acylation: Anisole (3-methoxyphenyl) is acylated using glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-donating methoxy group directs the acylation primarily to the para position, but some ortho substitution can occur.[3]

-

Carbonyl Reduction: The resulting keto group in the side chain is reduced to a methylene group. The two most common methods for this transformation are the Clemmensen reduction (zinc amalgam and HCl) and the Wolff-Kishner reduction (hydrazine and a strong base).

Diagram of Workflow

Caption: Workflow for the Friedel-Crafts Acylation and Reduction route.

Detailed Experimental Protocol

Materials:

-

Anisole

-

Glutaric anhydride

-

Aluminum chloride (AlCl₃), anhydrous

-

Nitrobenzene or Tetrachloroethane (solvent)

-

Zinc amalgam (Zn(Hg))

-

Hydrochloric acid (HCl, concentrated)

-

Toluene

Protocol:

-

Acylation: A stirred mixture of anisole (1.0 eq), glutaric anhydride (1.1 eq), and a solvent like tetrachloroethane is cooled to 0-5 °C. Anhydrous aluminum chloride (2.5 eq) is added portion-wise, keeping the temperature below 10 °C.[3] The mixture is stirred at this temperature for 2 hours and then at room temperature for 24 hours.

-

Workup: The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic phases are washed, dried, and concentrated to yield the crude keto acid.

-

Clemmensen Reduction: The crude 5-oxo-5-(methoxyphenyl)pentanoic acid is added to a flask containing zinc amalgam (prepared from zinc turnings and HgCl₂).[4] Toluene and concentrated HCl are added, and the mixture is vigorously refluxed for 24-48 hours, with periodic additions of HCl.[3]

-

Isolation: After cooling, the toluene phase is separated, and the aqueous phase is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by vacuum distillation or recrystallization.

Causality and Field Insights

-

Catalyst Stoichiometry: More than two equivalents of AlCl₃ are required because it complexes with both the anhydride carbonyls and the product ketone, in addition to its catalytic role.

-

Choice of Reduction: The Clemmensen reduction is performed under strongly acidic conditions, which are compatible with the carboxylic acid group. The Wolff-Kishner reduction, being strongly basic, would require protection of the acid (e.g., as an ester) or would form the carboxylate salt, which is generally compatible. The choice often depends on the presence of other acid- or base-sensitive functional groups in the molecule.

-

Isomer Control: The methoxy group is an ortho-, para- director. While the para-product is sterically favored and typically major, separation from the ortho-isomer may be necessary, often achieved by fractional crystallization or chromatography.

Strategy C: Grignard Reagent Pathway

Organometallic coupling via a Grignard reagent offers a direct and powerful method for C-C bond formation. This strategy involves reacting a Grignard reagent derived from a 3-methoxyphenyl halide with an electrophile containing the five-carbon chain.

Conceptual Overview

-

Grignard Formation: 3-Bromoanisole is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 3-methoxyphenylmagnesium bromide.[5][6]

-

Coupling: The Grignard reagent is then reacted with a suitable five-carbon electrophile. A common choice is a cyclic ester (lactone) such as γ-valerolactone, where the Grignard reagent opens the ring. An alternative is coupling with a halo-ester like ethyl 5-bromovalerate.

-

Workup/Hydrolysis: The reaction is quenched with an acidic aqueous solution to protonate the resulting alkoxide and hydrolyze any ester groups, yielding the target carboxylic acid.

Diagram of Workflow

Caption: Grignard reagent pathway for the synthesis of the target acid.

Detailed Experimental Protocol

Materials:

-

3-Bromoanisole

-

Magnesium turnings (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal, for initiation)

-

γ-Valerolactone

-

Aqueous Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)

Protocol:

-